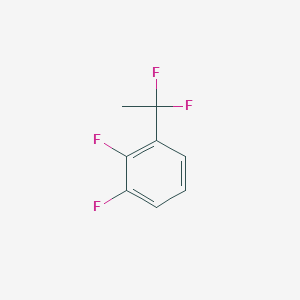

1-(1,1-Difluoroethyl)-2,3-difluorobenzene

Description

BenchChem offers high-quality 1-(1,1-Difluoroethyl)-2,3-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-Difluoroethyl)-2,3-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,1-difluoroethyl)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-8(11,12)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFFWRAEJCOERY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273414 | |

| Record name | 1-(1,1-Difluoroethyl)-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138445-08-5 | |

| Record name | 1-(1,1-Difluoroethyl)-2,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Difluoroethyl)-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-(1,1-Difluoroethyl)-2,3-difluorobenzene

[1][2]

CAS Number: 1138445-08-5 Formula: C₈H₆F₄ Molecular Weight: 178.13 g/mol

Core Directive & Executive Summary

The Strategic Value of the Difluoroethyl Moiety In the high-stakes arena of medicinal chemistry and advanced materials (specifically liquid crystals), the gem-difluoro group (–CF₂) acts as a critical functional pivot. 1-(1,1-Difluoroethyl)-2,3-difluorobenzene is not merely a solvent or a passive intermediate; it is a bioisostere and a dielectric tuner .

For drug developers, this scaffold offers a lipophilic, metabolically stable alternative to a carbonyl group (C=O) or an ethyl group. The fluorine atoms at the 2,3-positions of the benzene ring provide specific steric and electronic shielding, preventing oxidative metabolism at the ring while modulating the pKa of neighboring functional groups. In material science, this motif is essential for synthesizing liquid crystals with negative dielectric anisotropy, crucial for Vertical Alignment (VA) display technologies.

This guide moves beyond basic catalog data to provide a self-validating synthesis workflow, rigorous characterization protocols, and application logic.

Chemical Identity & Physical Properties[2][3][4][5]

| Property | Value | Context/Significance |

| CAS Number | 1138445-08-5 | Unique identifier for regulatory filing.[1] |

| IUPAC Name | 1-(1,1-Difluoroethyl)-2,3-difluorobenzene | Systematic nomenclature.[1] |

| Molecular Formula | C₈H₆F₄ | High fluorine content (42.6% by mass). |

| Molecular Weight | 178.13 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da). |

| Physical State | Colorless Liquid | Typical for fluorinated ethylbenzenes. |

| Boiling Point | ~145-155 °C (Predicted) | Volatile; requires careful handling during evaporation. |

| LogP | ~3.2 | Lipophilic; crosses cell membranes effectively. |

| Precursor CAS | 18355-80-1 | 2,3-Difluoroacetophenone (Starting Material).[2][3][4][5][6] |

Synthesis & Manufacturing Protocol

The synthesis of 1-(1,1-difluoroethyl)-2,3-difluorobenzene relies on the deoxyfluorination of its ketone precursor. This transformation is sensitive to moisture and temperature. The protocol below uses DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, which are standard yet hazardous reagents requiring strict safety adherence.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the sulfur-fluorine species on the carbonyl oxygen, forming an intermediate alkoxy-sulfur species. A subsequent nucleophilic attack by a fluoride ion displaces the sulfur leaving group, generating the gem-difluoro motif.

Experimental Workflow (Representative Protocol)

Reagents:

-

Substrate: 2,3-Difluoroacetophenone (CAS 18355-80-1)[2][3][7][4][6][8]

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: Saturated NaHCO₃ solution.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Ensure the system is under a positive pressure of nitrogen. Rationale: Fluorinating agents hydrolyze violently with water to release HF.

-

Solvation: Dissolve 2,3-Difluoroacetophenone (1.0 eq) in anhydrous DCM (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

-

Addition: Dropwise add DAST (2.5 eq) via a syringe over 20 minutes. Rationale: Controlling the exotherm prevents the formation of vinyl fluoride side products.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–24 hours. Monitor via TLC (Hexane/EtOAc) or 19F-NMR.

-

Checkpoint: The disappearance of the ketone signal (

200 ppm in 13C-NMR) and appearance of a quartet in 19F-NMR (-85 to -95 ppm) confirms conversion.

-

-

Quenching (CRITICAL): Cool the mixture back to 0 °C. Slowly pour the reaction mixture into a beaker containing saturated NaHCO₃ and crushed ice. Warning: Vigorous CO₂ evolution will occur.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent under reduced pressure (keep bath < 40 °C due to volatility). Purify via silica gel flash chromatography using a gradient of Pentane/Ether.

Synthesis Logic Diagram

Figure 1: Deoxyfluorination pathway converting the ketone precursor to the target gem-difluoro compound, highlighting the critical divergence point for side-product formation.[1]

Applications & Strategic Utility

A. Medicinal Chemistry (Bioisosterism)

In drug design, the 1,1-difluoroethyl group acts as a metabolic blocker .

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Replacing ethyl hydrogens with fluorine prevents cytochrome P450-mediated oxidation at the benzylic position.

-

Lipophilicity: The introduction of fluorine increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability for CNS targets.

-

Conformation: The gem-difluoro group introduces a "gauche effect," locking the ethyl chain into a specific conformation that may favor receptor binding.

B. Material Science (Liquid Crystals)

This compound serves as a building block for negative dielectric anisotropy materials used in VA-LCDs (Vertical Alignment Liquid Crystal Displays).

-

Dipole Moment: The 2,3-difluoro substitution pattern creates a strong dipole moment perpendicular to the long axis of the molecule.

-

Stability: The 1,1-difluoroethyl group provides chemical stability against UV light and moisture compared to ester linkages often used in LC mixtures.

Application Workflow Diagram

Figure 2: Dual-stream application workflow illustrating the compound's utility in enhancing metabolic stability in drugs and dielectric properties in displays.

Safety & Handling (MSDS Highlights)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Operate solely in a fume hood. The compound is likely volatile; avoid open vessels.

-

Incompatibility: Strong oxidizing agents and strong bases (potential for dehydrofluorination).

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas (Nitrogen/Argon).

References

-

CymitQuimica. 1-(1,1-Difluoroethyl)-2,3-difluorobenzene Product Page. Retrieved from

-

Thermo Scientific Chemicals. 2',3'-Difluoroacetophenone (Precursor) Technical Data. Retrieved from

-

Middleton, W. J. (1975). New fluorinating reagents.[1] Dialkylaminosulfur fluorides. Journal of Organic Chemistry. (Seminal paper on DAST usage).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry.

Sources

- 1. 有机砌块 [huatengsci.com]

- 2. 2',3'-Difluoroacetophenone, 97% 18355-80-1 India [ottokemi.com]

- 3. scribd.com [scribd.com]

- 4. 18355-80-1 | 2',3'-Difluoroacetophenone - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. nbinno.com [nbinno.com]

- 7. 2',3'-Difluoroacetophenone, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2',3'-Difluoroacetophenone [oakwoodchemical.com]

An In-depth Technical Guide to 1-(1,1-Difluoroethyl)-2,3-difluorobenzene: Synthesis, Characterization, and Potential in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(1,1-difluoroethyl)-2,3-difluorobenzene, a fluorinated aromatic compound of interest to researchers in medicinal chemistry and materials science. While specific experimental data for this particular isomer is not widely available, this document consolidates foundational knowledge, proposes a robust synthetic pathway, outlines expected analytical characterization, and discusses its potential applications, particularly in the realm of drug development. The insights herein are grounded in established principles of organofluorine chemistry and data from closely related structural analogs.

Introduction: The Strategic Role of Fluorine in Molecular Design

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The 1,1-difluoroethyl moiety, in particular, is increasingly recognized as a valuable functional group. It can serve as a lipophilic hydrogen bond donor and can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. When combined with a difluorinated benzene ring, as in 1-(1,1-difluoroethyl)-2,3-difluorobenzene, these effects can be further amplified, offering a unique scaffold for creating novel therapeutic agents.

This guide focuses on the specific 2,3-difluoro substitution pattern, providing a theoretical and practical framework for its synthesis and characterization.

Molecular Identity and Physicochemical Properties

1-(1,1-Difluoroethyl)-2,3-difluorobenzene is an aromatic compound with the molecular formula C₈H₆F₄ . Its structure consists of a benzene ring substituted with a 1,1-difluoroethyl group at position 1 and fluorine atoms at positions 2 and 3.

Structural Information

-

IUPAC Name: 1-(1,1-Difluoroethyl)-2,3-difluorobenzene

-

Molecular Formula: C₈H₆F₄

-

Molecular Weight: 178.13 g/mol [3]

Predicted Physicochemical Properties

Experimental data for this specific isomer is scarce. The following table summarizes key physicochemical properties predicted based on its structure and data from analogous compounds, such as its isomer 1-(1,1-difluoroethyl)-3,5-difluorobenzene (CAS 1138445-10-9).[3] These values provide a baseline for experimental design and handling.

| Property | Predicted Value | Rationale / Source |

| Molecular Weight | 178.13 g/mol | Calculated from molecular formula C₈H₆F₄.[3] |

| XLogP3-AA | ~2.9 | A measure of lipophilicity; based on the 3,5-difluoro isomer.[3] |

| Boiling Point | Estimated 160-180 °C | Extrapolated from related compounds like 1-(1,1-difluoroethyl)-2-fluorobenzene (~158 °C).[4] |

| Density | Estimated ~1.3 g/cm³ | Based on similar fluorinated aromatic compounds. |

| Hydrogen Bond Donor Count | 0 | The molecule lacks traditional H-bond donors.[3] |

| Hydrogen Bond Acceptor Count | 4 | The four fluorine atoms can act as weak H-bond acceptors.[3] |

Proposed Synthesis Pathway

The synthesis of 1-(1,1-difluoroethyl)-2,3-difluorobenzene can be logically approached via a cross-coupling reaction, a powerful and versatile method in modern organic synthesis. A plausible route involves the nickel-catalyzed coupling of a 2,3-difluorophenylboronic acid with a 1,1-difluoroethyl halide.[5][6] This strategy offers high functional group tolerance and is well-precedented for the formation of C(sp²)-C(sp³) bonds.

The precursor, 1-bromo-2,3-difluorobenzene, is a commercially available starting material.[7]

Experimental Protocol: Two-Step Synthesis

Step 1: Formation of 2,3-Difluorophenylboronic Acid from 1-Bromo-2,3-difluorobenzene

-

Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), equip a flame-dried, three-necked flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

-

Reaction Mixture: Add magnesium turnings to anhydrous tetrahydrofuran (THF) in the flask.

-

Grignard Formation: Slowly add a solution of 1-bromo-2,3-difluorobenzene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.

-

Borylation: After the magnesium is consumed, cool the resulting Grignard reagent to -78 °C (dry ice/acetone bath).

-

Quenching: Slowly add triisopropyl borate (1.2 eq) to the cooled Grignard solution. Allow the mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with aqueous HCl (1M). Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,3-difluorophenylboronic acid.

Step 2: Nickel-Catalyzed Cross-Coupling with 1,1-Difluoroethyl Chloride

-

Setup: In a glovebox or under an inert atmosphere, combine 2,3-difluorophenylboronic acid (1.0 eq), a nickel catalyst such as NiCl₂(dme) (0.1 eq), a suitable ligand like a bipyridine or phosphine ligand (0.1 eq), and a base (e.g., K₃PO₄, 3.0 eq) in a pressure-tolerant vial.[6]

-

Solvent and Reagent Addition: Add a suitable solvent such as 1,2-dimethoxyethane (DME).

-

Reaction: Seal the vial, remove it from the glovebox, and introduce 1,1-difluoroethyl chloride (CH₃CF₂Cl), which is a gas, by bubbling it through the solution or by adding a saturated solution.[5][6]

-

Heating: Heat the reaction mixture at a specified temperature (e.g., 60-100 °C) for 12-24 hours.

-

Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 1-(1,1-difluoroethyl)-2,3-difluorobenzene.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization

The definitive identification and purity assessment of the synthesized 1-(1,1-difluoroethyl)-2,3-difluorobenzene would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl protons (-CH₃) of the difluoroethyl group will appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF). The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F couplings.

-

¹⁹F NMR: This is a crucial technique for characterizing fluorinated compounds. Three distinct signals are expected: one for the -CF₂- group and two for the aromatic fluorine atoms at the C2 and C3 positions. The signals will show complex splitting due to F-F and F-H couplings.

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The C-F couplings will be observable, providing valuable structural information. The carbon of the -CF₂- group will appear as a triplet, and the aromatic carbons bonded to fluorine will show large one-bond C-F coupling constants.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using a technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be used to confirm the molecular formula. The analysis should yield a molecular ion peak [M]+ or [M+H]+ corresponding to the exact mass of C₈H₆F₄ (178.0406).[3] The fragmentation pattern under electron ionization (EI) would likely show losses of HF, CH₃, and other fragments characteristic of the structure.[8][9]

Analytical Workflow Diagram

Caption: Workflow for analytical characterization.

Potential Applications in Drug Discovery and Development

The unique combination of a 1,1-difluoroethyl group and a 2,3-difluorobenzene ring makes this scaffold highly attractive for medicinal chemistry.

-

Metabolic Stability: The 1,1-difluoroethyl group can act as a metabolically stable isostere for other functional groups, such as a hydroxyl or a simple ethyl group. The geminal difluorides block potential sites of cytochrome P450 oxidation, which can lead to an improved pharmacokinetic profile and a longer half-life of a drug candidate.

-

Modulation of pKa: The strong electron-withdrawing nature of the fluorine atoms can significantly lower the pKa of nearby acidic or basic functional groups. This modulation can be used to optimize the ionization state of a drug at physiological pH, thereby improving its solubility, permeability, and target engagement.

-

Enhanced Binding Affinity: The C-F bond can participate in favorable dipole-dipole interactions, and in some cases, non-classical hydrogen bonds with protein targets. The specific ortho-difluoro pattern on the benzene ring creates a distinct electronic and steric profile that can be exploited to achieve high-affinity and selective binding to a target protein.

-

Tracer for PET Imaging: The presence of fluorine atoms allows for the potential development of ¹⁸F-labeled analogs for use as tracers in Positron Emission Tomography (PET) imaging, a valuable tool in both preclinical research and clinical diagnostics.[2]

Conclusion

While 1-(1,1-difluoroethyl)-2,3-difluorobenzene is not a widely cataloged compound, its structure represents a promising scaffold for the development of novel pharmaceuticals and advanced materials. This guide provides a robust, scientifically grounded framework for its synthesis via a nickel-catalyzed cross-coupling reaction and outlines the key analytical techniques for its characterization. The strategic combination of the difluoroethyl group and the difluorinated phenyl ring suggests significant potential for modulating key drug-like properties, making it a valuable target for further investigation by researchers in the field.

References

- ChemSrc. (2025). 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene.

-

ChemSynthesis. (2024). 1,1-difluoro-ethyl-benzene. Retrieved from [Link]

- Shen, Y., et al. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 99, 113-124.

-

Ruiyi Tech. (n.d.). 1-(1,1-Difluoroethyl)-2-fluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1,1-Difluoroethyl)-3,5-difluorobenzene. Retrieved from [Link]

- RSC Advances. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances.

- PubChem. (n.d.). 1-(1,1-Difluoroethyl)-3,5-difluorobenzene.

- Federal Register. (2026). Receipt of Pesticide Petitions Filed for Residues of Pesticide Chemicals in or on Various Commodities-November 2025.

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.

- National Institutes of Health. (n.d.). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons.

- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.

- ResearchGate. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl)

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). 1 H NMR spectra of deuterofluorobenzenes (500 MHz, CD 3 CN) formed in....

-

NIST. (n.d.). Ethane, 1,1-difluoro-. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-difluoro-. Retrieved from [Link]

Sources

- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 2. tandfonline.com [tandfonline.com]

- 3. 1-(1,1-Difluoroethyl)-3,5-difluorobenzene | C8H6F4 | CID 45790668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(1,1-Difluoroethyl)-2-fluorobenzene CAS#: 1138445-14-3 [m.chemicalbook.com]

- 5. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]

- 8. Ethane, 1,1-difluoro- [webbook.nist.gov]

- 9. Benzene, 1,3-difluoro- [webbook.nist.gov]

Technical Whitepaper: 1-(1,1-Difluoroethyl)-2,3-difluorobenzene

Structure, Synthesis, and Application Logic in Advanced Materials & Medicinal Chemistry

Executive Summary

1-(1,1-Difluoroethyl)-2,3-difluorobenzene is a high-value fluorinated intermediate characterized by a benzene core substituted with vicinal fluorine atoms at the 2,3-positions and a gem-difluoroethyl group (

This molecule sits at the intersection of two critical industries:

-

Liquid Crystal Displays (LCDs): The 2,3-difluoro motif generates a strong lateral dipole moment, essential for negative dielectric anisotropy (

) materials used in Vertical Alignment (VA) modes. -

Medicinal Chemistry: The 1,1-difluoroethyl group acts as a lipophilic, metabolically stable bioisostere for ethyl, isopropyl, or methoxy groups, blocking metabolic "soft spots" (benzylic oxidation).

This guide details the structural logic, validated synthesis protocols, and handling requirements for researchers utilizing this scaffold.

Chemical Identity & Structural Analysis

| Property | Data |

| IUPAC Name | 1-(1,1-Difluoroethyl)-2,3-difluorobenzene |

| Molecular Formula | |

| Molecular Weight | 178.13 g/mol |

| CAS Number | Niche Intermediate (Precursor CAS: 18355-80-1) |

| Predicted Boiling Point | 145–155 °C (at 760 mmHg) |

| Density | ~1.25 g/cm³ |

| LogP (Predicted) | ~3.2 (Highly Lipophilic) |

Structural Logic: The "Orthogonal Dipole"

The 2,3-difluoro substitution pattern is not arbitrary. In a benzene ring, two adjacent fluorine atoms create a resultant dipole moment that points away from the ring center, roughly perpendicular to the principal molecular axis (if the molecule is elongated).

-

Effect: In liquid crystals, this lateral dipole allows the molecules to reorient perpendicular to an applied electric field, a requirement for VA-TFT displays.

-

The Tail: The

group lowers rotational viscosity (

Experimental Synthesis Protocols

Two primary routes exist for synthesizing this motif. Method A is the standard laboratory scale-up route, while Method B represents a modern catalytic approach.

Method A: Deoxofluorination of 2,3-Difluoroacetophenone

This protocol relies on converting a carbonyl group into a gem-difluoro group.

Precursor: 2,3-Difluoroacetophenone (CAS: 18355-80-1).[1][2] Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 2,3-difluoroacetophenone (10.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Cool to 0 °C in an ice bath.

-

Addition: Add DAST (2.5 equiv, 25.0 mmol) dropwise via syringe. Caution: DAST reacts violently with water.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–24 hours. Monitor by TLC or GC-MS (disappearance of ketone peak).

-

Quenching: Cool back to 0 °C. Slowly pour the reaction mixture into saturated aqueous

. Expect vigorous effervescence. -

Extraction: Extract with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 95:5).

Validation:

-

GC-MS: Look for parent ion

. -

NMR: Distinct quartet for

Method B: Nickel-Catalyzed Cross-Coupling

A modular approach using aryl boronic acids, avoiding HF-generating reagents.

Reagents: 2,3-Difluorophenylboronic acid + 1,1-Difluoroethyl chloride (

Protocol:

-

Mix: In a glovebox, combine boronic acid (1.0 equiv),

(2.0 equiv), and Ni catalyst (5 mol%) in 1,4-dioxane. -

Add Electrophile: Introduce 1,1-difluoroethyl chloride (gas or solution) into the vessel.

-

Heat: Seal and heat to 80 °C for 12 hours.

-

Workup: Filter through Celite, concentrate, and distill.

Visualization of Workflows

Figure 1: Synthesis Logic Pathway

This diagram illustrates the transformation from raw materials to the final fluorinated scaffold.

Caption: Step-wise synthesis via the commercially available acetophenone intermediate.

Figure 2: Structure-Activity Relationship (SAR)

Why is this specific structure utilized in industry?

Caption: Mapping structural features to functional applications in materials and pharma.

Safety & Handling

-

HF Generation: The deoxofluorination reaction (Method A) generates trace Hydrogen Fluoride (HF) upon contact with moisture. Glassware etching is a sign of HF evolution. Always use plastic (PFA/PP) labware for workup if possible, or quench cautiously in a fume hood.

-

Thermal Stability: While the final product is stable, the deoxofluorination reagents (DAST) are thermally unstable above 90 °C and can decompose explosively. Never heat the reaction mixture without a solvent.

-

Storage: Store the final product in a cool, dry place under inert gas (Argon/Nitrogen).

References

-

Synthesis of 1,1-difluoroethylsilanes and introduction of -CF2CH3 group. Journal of Fluorine Chemistry. (2007). Describes the utility of the 1,1-difluoroethyl group. 3

-

Nickel-catalyzed 1,1-difluoroethylation of arylboronic acids. RSC Advances. (2019). Validates the catalytic synthesis route using 1,1-difluoroethyl chloride. 4[5][6][7][8]

-

2',3'-Difluoroacetophenone (Precursor Data). Thermo Scientific Chemicals. Specifications for the key starting material. 9[6]

-

Liquid Crystal Compositions with 2,3-difluoro units. Google Patents (US5504264A). Explains the role of difluorobenzene in LC media. 10

Sources

- 1. 2',3'-Difluoroacetophenone [oakwoodchemical.com]

- 2. 2',3'-Difluoroacetophenone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS#:1071212-33-3 | 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene | Chemsrc [chemsrc.com]

- 8. lookchem.com [lookchem.com]

- 9. A16786.14 [thermofisher.com]

- 10. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]

A Technical Guide to the Proposed Synthesis of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene

Abstract: The strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone of modern medicinal and agricultural chemistry, often imparting desirable pharmacokinetic and metabolic properties. The target molecule, 1-(1,1-difluoroethyl)-2,3-difluorobenzene, represents a valuable, yet synthetically undocumented, building block possessing both a difluoroethyl moiety and a vicinally difluorinated phenyl ring. This guide presents a comprehensive, scientifically-grounded proposal for its synthesis. Lacking a precedented route in existing literature, we leverage well-established transformations to construct two plausible and robust synthetic pathways. The primary proposed route centers on the deoxofluorination of a key ketone intermediate, 2',3'-difluoroacetophenone. A secondary, alternative strategy utilizing a modern nickel-catalyzed cross-coupling reaction is also detailed, offering flexibility for researchers in the field. This document serves as an in-depth technical resource for drug development professionals and synthetic chemists, providing not only step-by-step protocols but also the critical scientific rationale behind the proposed experimental choices.

Strategic Overview and Retrosynthetic Analysis

The synthesis of complex fluorinated molecules necessitates a careful strategic approach. Our primary retrosynthetic disconnection strategy for 1-(1,1-difluoroethyl)-2,3-difluorobenzene targets the geminal C-F bonds of the ethyl group. This approach identifies 2',3'-difluoroacetophenone as the pivotal intermediate. This strategy is predicated on the reliability of modern deoxofluorination reagents to convert ketones to their corresponding gem-difluorides, a transformation well-documented in organic synthesis.[1][2][3]

The synthesis is therefore logically divided into two core stages:

-

Stage 1: Formation of the C-C bond to construct the key intermediate, 2',3'-difluoroacetophenone.

-

Stage 2: Conversion of the carbonyl group to the 1,1-difluoroethyl moiety via deoxofluorination.

Caption: Primary Retrosynthetic Pathway.

Synthesis of Key Intermediate: 2',3'-Difluoroacetophenone

The regioselective synthesis of 2',3'-difluoroacetophenone is the critical first stage. While a classical Friedel-Crafts acylation of 1,2-difluorobenzene is conceivable, the deactivating nature of the fluorine substituents and potential for isomeric mixtures make this route challenging. A more robust and regiochemically precise method involves the acylation of a 2,3-difluorophenyl organometallic species. We propose the generation of 2,3-difluorophenyllithium as the nucleophile.

Generation of 2,3-Difluorophenyllithium

The formation of 2,3-difluorophenyllithium can be reliably achieved via lithium-halogen exchange from 1-bromo-2,3-difluorobenzene.[4] This precursor is accessible through various reported methods, including the dehydrohalogenation of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene.[5][6] The lithium-halogen exchange is typically rapid at low temperatures, minimizing side reactions.

Caption: Generation of the Organolithium Nucleophile.

Acylation to Yield 2',3'-Difluoroacetophenone

Once formed in situ, the 2,3-difluorophenyllithium is a potent nucleophile that can react with a variety of acetylating agents.[7][8][9] While acetyl chloride is highly reactive, its use with organolithiums can lead to over-addition. A more controlled and reliable electrophile is N,N-dimethylacetamide (DMA). The reaction forms a stable tetrahedral intermediate which, upon acidic workup, collapses to furnish the desired ketone.

Experimental Protocol: Synthesis of 2',3'-Difluoroacetophenone

Materials:

-

1-Bromo-2,3-difluorobenzene

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

N,N-Dimethylacetamide (DMA), anhydrous

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add 1-bromo-2,3-difluorobenzene (1.0 eq) and anhydrous Et₂O or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

-

In a separate flame-dried flask, prepare a solution of anhydrous DMA (1.2 eq) in the same anhydrous solvent.

-

Add the solution of 2,3-difluorophenyllithium from step 3 to the DMA solution at -78 °C via cannula.

-

Allow the reaction mixture to slowly warm to 0 °C over 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Perform an aqueous workup, extracting the product into diethyl ether. Wash the combined organic layers with 1 M HCl, water, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or vacuum distillation to yield 2',3'-difluoroacetophenone.

Deoxofluorination to 1-(1,1-Difluoroethyl)-2,3-difluorobenzene

The final step in the proposed synthesis is the conversion of the carbonyl group in 2',3'-difluoroacetophenone to the target gem-difluoroalkane. This transformation is reliably achieved using specialized nucleophilic fluorinating agents.

Choice of Deoxofluorination Reagent

Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are the reagents of choice for this transformation.[2][3] Deoxo-Fluor is often preferred for its enhanced safety profile and, in many cases, provides superior yields with fewer elimination byproducts compared to DAST.[1][10][11] The reaction proceeds via the formation of a thio-ketal-like intermediate, followed by fluoride delivery and elimination of sulfur byproducts.

| Reagent | Key Characteristics |

| DAST | Effective, widely used, but known to be thermally unstable. |

| Deoxo-Fluor | More thermally stable, often higher yielding, considered a safer alternative.[1][11] |

| Table 1: Comparison of Common Deoxofluorination Reagents. |

Experimental Protocol: Deoxofluorination

Materials:

-

2',3'-Difluoroacetophenone

-

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

In a fluorinated polymer (e.g., PFA or FEP) flask under an inert atmosphere, dissolve 2',3'-difluoroacetophenone (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Slowly add Deoxo-Fluor (2.0-3.0 eq) dropwise. Caution: The reaction can be exothermic.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a cooled, stirred, saturated aqueous solution of NaHCO₃. Caution: Quenching is vigorous and releases gas.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure. The crude product should be purified by flash column chromatography using a fluorinated stationary phase or careful distillation to yield the final product, 1-(1,1-difluoroethyl)-2,3-difluorobenzene.

Alternative Synthetic Strategy: Nickel-Catalyzed Cross-Coupling

An alternative and highly convergent approach involves the direct coupling of a suitably functionalized 2,3-difluorobenzene derivative with a 1,1-difluoroethyl source. Recent advances in catalysis have demonstrated the efficacy of nickel-catalyzed cross-coupling reactions for forming such C-C bonds.[12][13]

This strategy comprises two main steps:

-

Formation of 2,3-Difluorophenylboronic Acid: This can be prepared from 2,3-difluorophenyllithium (generated as described in section 2.1) by quenching with triisopropyl borate followed by acidic hydrolysis.

-

Nickel-Catalyzed Coupling: The resulting boronic acid can be coupled with 1,1-difluoroethyl chloride (CH₃CF₂Cl), an inexpensive and readily available industrial chemical, using a suitable nickel catalyst and ligand system.[12][13]

Caption: Alternative Nickel-Catalyzed Cross-Coupling Pathway.

This pathway is particularly attractive for large-scale synthesis due to the low cost of the difluoroethyl source.

Conclusion

This guide outlines two robust and scientifically sound strategies for the synthesis of 1-(1,1-difluoroethyl)-2,3-difluorobenzene. The primary proposed route, via deoxofluorination of a readily accessible acetophenone intermediate, relies on well-understood and high-yielding transformations. The alternative nickel-catalyzed cross-coupling pathway represents a more modern and potentially more scalable approach. Both pathways provide a clear and logical framework for researchers to successfully synthesize this valuable fluorinated building block, enabling further exploration in drug discovery and materials science.

References

- Google Patents. CN101486638A - Preparation of 2,3-difluorophenylacetic acid.

- Google Patents. CN101245020B - Process for synthesizing 2,3-difluoroaniline.

-

Wikipedia . Organolithium reagent. Available at: [Link]

- Google Patents. ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.

-

Organic Syntheses . Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Available at: [Link]

-

WorldOfChemicals . 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. Available at: [Link]

-

Chemistry LibreTexts . Grignard and Organolithium Reagents. Available at: [Link]

-

Elsevier . Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. Available at: [Link]

-

Organic Chemistry Portal . Difluoroalkane synthesis by fluorination or substitution. Available at: [Link]

-

National Center for Biotechnology Information . 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. Available at: [Link]

- Google Patents. CN102531870A - Preparation method of 2,4-difluoroacetophenone.

-

Master Organic Chemistry . Addition of Organolithiums To Aldehydes and Ketones. Available at: [Link]

-

ResearchGate . 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. Available at: [Link]

- Google Patents. US5504264A - Process for preparing 1,3-difluorobenzene.

-

Organic Syntheses . 4. Available at: [Link]

-

National Center for Biotechnology Information . 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. Available at: [Link]

-

Organic Syntheses . 1-bromo-2-fluorobenzene. Available at: [Link]

-

Royal Society of Chemistry . The Preparation of 1,2,3-Trifluorobenzene and of 2,3- and 2,6=Difluorophenyl Compounds. Available at: [Link]

-

YouTube . Organolithium Reactions (IOC 16). Available at: [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

ResearchGate . (PDF) 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Available at: [Link]

- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

-

JMU Scholarly Commons . The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available at: [Link]

-

Mol-Instincts . Synthesis of (ii) 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride. Available at: [Link]

-

ResearchGate . DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds | Request PDF. Available at: [Link]

-

ResearchGate . Gold-catalyzed electrophilic activation of 1,1-difluoroallenes: α- and γ-selective addition of heteroatom nucleophiles | Request PDF. Available at: [Link]

-

YouTube . 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. . Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

ResearchGate . Synthesis of 2′,3′ - Dideoxy-2′-difluoromethyl Azanucleosides | Request PDF. Available at: [Link]

-

Organic Synthesis . Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Available at: [Link]

-

. DAST and Deoxo-Fluor. Available at: [Link]

-

YouTube . Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. Available at: [Link]

- Google Patents. CN111518041A - Preparation method of 2'4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone.

- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

Sources

- 1. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. | www.wenxuecity.com [wenxuecity.com]

- 4. The preparation of 1,2,3-trifluorobenzene and of 2,3- and 2,6-difluorophenyl compounds - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 5. 1-Bromo-2,3-difluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]

- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A-Technical-Guide-to-1-(1,1-Difluoroethyl)-2,3-difluorobenzene

An In-Depth-Technical-Guide-for-Chemical-Researchers-and-Pharmaceutical-Scientists

This-document-provides-a-comprehensive-technical-overview-of-1-(1,1-Difluoroethyl)-2,3-difluorobenzene,-a-fluorinated-aromatic-compound-of-growing-interest-in-medicinal-chemistry-and-materials-science.-It-covers-nomenclature,-physicochemical-properties,-synthesis-methodologies,-and-applications,-with-a-focus-on-providing-actionable-insights-for-laboratory-and-developmental-work.

1.-Compound-Identification-and-Nomenclature

The-unambiguous-identification-of-a-chemical-entity-is-foundational-for-research,-development,-and-regulatory-compliance.-This-section-provides-the-standardized-identifiers-for-the-title-compound.

-

Preferred-IUPAC-Name: -1-(1,1-Difluoroethyl)-2,3-difluorobenzene

-

Molecular-Formula: -C₈H₆F₄

-

Molecular-Weight: -178.13-g/mol[1]

-

CAS-(Chemical-Abstracts-Service)-Number: -A-specific-CAS-number-for-this-isomer-was-not-found,-highlighting-its-nature-as-a-specialty-chemical.-Related-isomers-include-1-(1,1-Difluoroethyl)-3,5-difluorobenzene-(CAS:-1138445-10-9)[1] and-1-(1,1-Difluoroethyl)-2-fluorobenzene-(CAS:-1138445-14-3).[2][3]

-

Canonical-SMILES: -CC(C1=C(C=CC=C1)F)(F)F

2.-Physicochemical-and-Spectroscopic-Properties

Understanding-the-physical-and-spectroscopic-properties-is-critical-for-handling,-purification,-and-characterization.-Data-for-the-exact-2,3-difluoro-isomer-is-sparse;-therefore,-properties-of-closely-related-analogs-are-provided-for-estimation.

2.1-Physical-Properties

The-introduction-of-fluorine-atoms-significantly-influences-a-molecule's-physical-properties,-such-as-boiling-point,-density,-and-solubility.-Below-is-a-summary-table-based-on-structurally-similar-compounds.

| Property | Value (Predicted or from Analogs) | Rationale & Context |

| Physical-State | Colorless-Liquid | Typical-for-small,-fluorinated-aromatic-compounds-at-room-temperature.[4] |

| Boiling-Point | ~150-160-°C-@-760-mmHg | Based-on-analogs-like-1-(1,1-Difluoroethyl)-2-fluorobenzene-(158.2±30.0-°C)[3] and-1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene-(145.2±35.0-°C).[5] |

| Density | ~1.3-g/cm³ | Based-on-1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene-(1.3±0.1-g/cm³).[5] The-high-electronegativity-and-mass-of-fluorine-increase-density-compared-to-hydrocarbon-analogs. |

| Solubility | Insoluble-in-water;-soluble-in-organic-solvents | The-hydrophobic-fluorinated-groups-and-the-aromatic-ring-limit-aqueous-solubility,-while-promoting-solubility-in-solvents-like-ethers,-chlorinated-solvents,-and-hydrocarbons.[4][6] |

2.2-Spectroscopic-Signatures

Spectroscopic-analysis-is-the-cornerstone-of-structural-elucidation.-The-expected-signatures-for-1-(1,1-Difluoroethyl)-2,3-difluorobenzene-are:

-

¹H-NMR: -The-proton-spectrum-would-be-characterized-by-a-triplet-in-the-aliphatic-region-(~1.8-2.2-ppm)-for-the-methyl-(CH₃)-group,-with-coupling-to-the-two-adjacent-fluorine-atoms-(³JHF).-The-aromatic-region-would-show-complex-multiplets-due-to-H-H-and-H-F-couplings.

-

¹⁹F-NMR: -This-is-the-most-informative-technique.-Two-distinct-signals-would-be-expected:-one-for-the-C(F₂)-group-and-another-set-of-signals-for-the-two-aromatic-fluorines.-The-C(F₂)-signal-would-appear-as-a-quartet-due-to-coupling-with-the-methyl-protons-(³JFH).-The-aromatic-fluorine-signals-would-show-couplings-to-each-other-and-to-the-aromatic-protons.

-

¹³C-NMR: -The-carbon-attached-to-the-two-fluorine-atoms-of-the-ethyl-group-would-exhibit-a-triplet-due-to-one-bond-C-F-coupling-(¹JCF).-The-aromatic-carbons-bonded-to-fluorine-would-show-large-one-bond-couplings,-while-adjacent-carbons-would-show-smaller-two-bond-couplings-(²JCF).

-

Mass-Spectrometry: -The-molecular-ion-peak-(M⁺)-would-be-observed-at-m/z-178.13.-A-characteristic-fragmentation-pattern-would-involve-the-loss-of-a-methyl-group-([M-15]⁺)-or-HF-([M-20]⁺).

3.-Synthesis-and-Methodology

The-synthesis-of-(1,1-difluoroethyl)arenes-is-a-key-challenge-in-fluoro-organic-chemistry.-Modern-catalytic-methods-have-emerged-as-powerful-tools.-A-plausible-and-field-proven-approach-is-the-nickel-catalyzed-cross-coupling-of-an-arylboronic-acid-with-a-difluoroethylating-agent.[7][8]

3.1-Synthetic-Workflow: A-Conceptual-Protocol

This-protocol-describes-a-methodology-adapted-from-the-synthesis-of-similar-(1,1-difluoroethyl)arenes.[7][8] The-critical-step-is-the-formation-of-the-C-C-bond-between-the-aromatic-ring-and-the-difluoroethyl-group.

Diagram-of-the-Synthetic-Workflow

Caption: Conceptual workflow for Nickel-catalyzed synthesis.

3.2-Detailed-Experimental-Protocol-(Exemplary)

Causality-Behind-Choices:

-

Inert-Atmosphere: -Nickel-catalysts,-especially-in-their-active-lower-oxidation-states,-are-sensitive-to-oxygen.-An-inert-atmosphere-of-nitrogen-or-argon-is-essential-to-prevent-catalyst-degradation.

-

Anhydrous-Solvent: -Water-can-interfere-with-the-catalytic-cycle-and-promote-the-protodeboronation-of-the-arylboronic-acid-starting-material,-reducing-the-yield.-Dimethoxyethane-(DME)-is-a-suitable-aprotic,-polar-solvent.

-

Ligand-Choice: -A-ligand-such-as-4,4′-di-tert-butyl-2,2′-bipyridine-(dtbbpy)-is-used-to-stabilize-the-nickel-center,-modulate-its-reactivity,-and-facilitate-the-reductive-elimination-step-that-forms-the-final-product.

-

Base: -An-inorganic-base-like-potassium-phosphate-(K₃PO₄)-is-required-as-a-transmetalation-activator-in-the-cross-coupling-cycle.

Step-by-Step-Methodology:

-

Vessel-Preparation: -A-Schlenk-flask-or-similar-reaction-vessel-is-flame-dried-under-vacuum-and-backfilled-with-an-inert-gas-(e.g.,-Nitrogen).

-

Reagent-Addition: -To-the-flask,-add-2,3-difluorophenylboronic-acid-(1.0-equiv),-the-nickel-catalyst-precursor-(e.g.,-NiCl₂(dme),-5-10-mol%),-the-ligand-(e.g.,-dtbbpy,-10-20-mol%),-and-the-base-(e.g.,-K₃PO₄,-2-3-equiv).

-

Solvent-Addition: -Add-anhydrous-dimethoxyethane-(DME)-via-syringe.

-

Difluoroethylating-Agent: -Introduce-1,1-difluoroethyl-chloride-(CH₃CF₂Cl),-which-is-a-gas,-by-bubbling-it-through-the-reaction-mixture-or-by-using-a-pre-filled-balloon.-A-slight-excess-is-typically-used.

-

Reaction: -Seal-the-vessel-and-heat-the-mixture-to-the-required-temperature-(e.g.,-60-80-°C)-with-vigorous-stirring-for-12-24-hours.

-

Monitoring: -The-reaction-progress-can-be-monitored-by-taking-aliquots-and-analyzing-them-via-GC-MS-or-TLC.

-

Workup:

-

Cool-the-reaction-to-room-temperature.

-

Quench-by-cautiously-adding-water.

-

Extract-the-aqueous-mixture-with-an-organic-solvent-(e.g.,-ethyl-acetate-or-diethyl-ether)-three-times.

-

Combine-the-organic-layers,-wash-with-brine,-and-dry-over-anhydrous-magnesium-sulfate-or-sodium-sulfate.

-

-

Purification: -After-filtering-off-the-drying-agent,-concentrate-the-solution-under-reduced-pressure.-Purify-the-crude-product-using-silica-gel-column-chromatography-to-isolate-the-pure-1-(1,1-difluoroethyl)-2,3-difluorobenzene.

-

Validation: -Confirm-the-structure-and-purity-of-the-final-product-using-NMR-and-Mass-Spectrometry,-comparing-the-data-to-the-expected-spectroscopic-signatures.

4.-Applications-in-Drug-Development-and-Research

The-incorporation-of-fluorine-into-organic-molecules-is-a-well-established-strategy-in-medicinal-chemistry-to-modulate-a-drug-candidate's-pharmacokinetic-and-pharmacodynamic-properties.[9] Currently,-about-20%-of-all-commercial-pharmaceuticals-contain-fluorine.[9]

-

Metabolic-Stability: -The-difluoroethyl-group-(–CF₂CH₃)-can-serve-as-a-bioisostere-for-other-functional-groups.-The-strong-carbon-fluorine-bond-can-block-metabolic-oxidation-at-that-position,-thereby-increasing-the-half-life-of-a-drug.

-

Lipophilicity-and-Binding: -Fluorine-is-highly-electronegative-but-only-slightly-larger-than-hydrogen.-Its-introduction-can-increase-lipophilicity,-which-can-enhance-membrane-permeability-and-cellular-uptake.-Furthermore,-the-polarized-C-F-bond-can-engage-in-favorable-electrostatic-interactions-with-protein-targets,-potentially-improving-binding-affinity.

-

Conformational-Control: -The-steric-and-electronic-effects-of-the-fluorine-substituents-on-both-the-ethyl-group-and-the-aromatic-ring-can-influence-the-molecule's-preferred-conformation,-locking-it-into-a-bioactive-shape.

-

Tracer-for-Imaging: -While-not-directly-applicable-to-this-specific-molecule,-the-use-of-the-¹⁸F-isotope-in-fluorinated-compounds-is-the-basis-for-Positron-Emission-Tomography-(PET)-imaging,-a-critical-diagnostic-tool-in-oncology-and-neurology.[10]

1-(1,1-Difluoroethyl)-2,3-difluorobenzene-is-therefore-a-valuable-building-block-for-creating-novel-pharmaceutical-candidates-with-potentially-enhanced-properties.[7][8]

5.-Safety,-Handling,-and-Storage

While-a-specific-Safety-Data-Sheet-(SDS)-for-1-(1,1-difluoroethyl)-2,3-difluorobenzene-is-not-readily-available,-safe-handling-practices-can-be-inferred-from-structurally-related-fluorinated-aromatic-compounds-like-1,2-difluorobenzene-and-1,3-difluorobenzene.[11][12][13][14]

-

Hazard-Overview: -Assumed-to-be-a-flammable-liquid.[6][12][14] May-cause-skin,-eye,-and-respiratory-system-irritation.[11][15] Harmful-if-inhaled-or-ingested.[11][12][14]

-

Personal-Protective-Equipment-(PPE):

-

Eye/Face-Protection: -Wear-chemical-safety-goggles-or-a-face-shield.

-

Skin-Protection: -Wear-impermeable-gloves-(e.g.,-nitrile)-and-a-lab-coat.

-

Respiratory-Protection: -Handle-in-a-well-ventilated-fume-hood.-If-aerosolization-is-possible,-use-an-appropriate-respirator.

-

-

Handling: -Keep-away-from-heat,-sparks,-and-open-flames.[14] Use-non-sparking-tools-and-ensure-proper-grounding-to-prevent-static-discharge.[13][14] Avoid-contact-with-strong-oxidizing-agents.[13]

-

Storage: -Store-in-a-tightly-closed-container-in-a-cool,-dry,-and-well-ventilated-area.[13] An-inert-atmosphere-is-recommended-for-long-term-storage-to-maintain-purity.[2]

6.-References

-

1,1-Difluoroethyl-chloride-(CH3CF2Cl),-a-novel-difluoroalkylating-reagent-for-1,1-difluoroethylation-of-arylboronic-acids.-ResearchGate.-[Link]

-

Preparation-of-1,1-Difluoroallenes-by-Difluorovinylidenation-of-Carbonyl-Compounds.-Organic-Syntheses.-[Link]

-

Process-for-preparing-1,3-difluorobenzene.-Google-Patents.-

-

1-(1,1-Difluoroethyl)-2-fluorobenzene.-Lead-Sciences.-[Link]

-

Process-for-continuously-preparing-difluorobenzene-derivatives-with-long-operating-times.-Google-Patents.-

-

1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene.-ChemSrc.-[Link]

-

The-synthesis-of-1,3-Difluoro-2-methyl-4-phenylbenzene-from-a-one-pot-reaction-of-Difluorocarbene-and-1-Phenyl.-JMU-Scholarly-Commons.-[Link]

-

1,3-DIFLUORO-BENZENE-MATERIAL-SAFETY-DATA-SHEET.-Pallav-Chemicals.-[Link]

-

1-(1,1-Difluoroethyl)-3,5-difluorobenzene.-PubChem.-[Link]

-

1,1-Difluoroethyl-chloride-(CH3CF2Cl),-a-novel-difluoroalkylating-reagent-for-1,1-difluoroethylation-of-arylboronic-acids.-RSC-Advances.-[Link]

-

1,3-Difluorobenzene.-ResearchGate.-[Link]

-

The-role-of-fluorine-in-medicinal-chemistry.-Taylor-&-Francis-Online.-[Link]

-

1,3-DIFLUOROBENZENE-EXTRA-PURE-MSDS.-Loba-Chemie.-[Link]

-

Contribution-of-Organofluorine-Compounds-to-Pharmaceuticals.-PubMed-Central.-[Link]

Sources

- 1. 1-(1,1-Difluoroethyl)-3,5-difluorobenzene | C8H6F4 | CID 45790668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(1,1-Difluoroethyl)-2-fluorobenzene - Lead Sciences [lead-sciences.com]

- 3. 1-(1,1-Difluoroethyl)-2-fluorobenzene CAS#: 1138445-14-3 [m.chemicalbook.com]

- 4. CAS 657-35-2: 1,1-difluoro-ethyl-benzene | CymitQuimica [cymitquimica.com]

- 5. CAS#:1071212-33-3 | 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene | Chemsrc [chemsrc.com]

- 6. 1,3-Difluorobenzene | 372-18-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. cloudfront.zoro.com [cloudfront.zoro.com]

- 12. pallavchemicals.com [pallavchemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. lobachemie.com [lobachemie.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 1-(1,1-Difluoroethyl)-2,3-difluorobenzene: Synthesis, Properties, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of 1-(1,1-difluoroethyl)-2,3-difluorobenzene, a fluorinated aromatic compound of increasing interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical structure, key properties, synthesis methodologies with mechanistic insights, and its emerging applications in medicinal chemistry.

Molecular Structure and Chemical Identity

SMILES Notation: CC(C1=C(C(=CC=C1)F)F)(F)F

InChI Key: Based on the structure, a unique InChI key would be generated by standard chemical software.

The structure of 1-(1,1-difluoroethyl)-2,3-difluorobenzene is characterized by a benzene ring substituted with a 1,1-difluoroethyl group at the first position and two fluorine atoms at the second and third positions. The presence of multiple fluorine atoms imparts unique electronic properties to the molecule, significantly influencing its reactivity, metabolic stability, and binding interactions with biological targets.

Physicochemical Properties

While experimental data for this specific isomer is limited, we can infer its properties based on related compounds such as (1,1-difluoroethyl)benzene and various difluorobenzene isomers.

| Property | Estimated Value/Characteristic | Rationale and Comparative Insights |

| Molecular Weight | 178.13 g/mol | Calculated based on the molecular formula C₈H₆F₄. This is identical to its isomer 1-(1,1-difluoroethyl)-3,5-difluorobenzene[1]. |

| Boiling Point | Estimated to be in the range of 150-180 °C | Based on the boiling points of related compounds like 1,2-difluorobenzene (92 °C)[2][3] and the expected increase due to the difluoroethyl group. |

| Lipophilicity (cLogP) | Estimated to be in the range of 3.0-3.5 | The introduction of fluorine atoms generally increases lipophilicity. For comparison, (1,1-difluoroethyl)benzene has a calculated XLogP3 of 2.9[4]. |

| Dipole Moment | Expected to be significant | The asymmetric arrangement of the four electronegative fluorine atoms will create a notable molecular dipole moment, influencing its solubility and intermolecular interactions. |

| Metabolic Stability | Predicted to be high | The carbon-fluorine bond is exceptionally strong, and the difluoromethyl group is known to block common sites of oxidative metabolism, a desirable trait in drug candidates. |

Synthesis and Mechanistic Insights

The synthesis of 1-(1,1-difluoroethyl)-2,3-difluorobenzene can be approached through several modern synthetic strategies. A key challenge lies in the precise introduction of the 1,1-difluoroethyl moiety onto the difluorinated benzene core.

Cross-Coupling Strategies

A promising and contemporary approach involves the cross-coupling of a suitable 2,3-difluorophenyl organometallic reagent with a 1,1-difluoroethyl electrophile. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C(sp²)-C(sp³) bonds, particularly for the introduction of fluorinated alkyl groups.[5][6]

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 1-(1,1-difluoroethyl)-2,3-difluorobenzene via Ni-catalyzed cross-coupling.

Experimental Protocol: Nickel-Catalyzed 1,1-Difluoroethylation

-

Step 1: Preparation of 2,3-Difluorophenylboronic Acid: This intermediate can be synthesized from 1,2,3-trifluorobenzene via a monolithiation-borylation sequence.

-

Step 2: Cross-Coupling Reaction:

-

To an oven-dried Schlenk tube, add 2,3-difluorophenylboronic acid (1.0 equiv.), a nickel catalyst such as NiCl₂(dme) (5 mol%), and a suitable ligand (e.g., a bipyridine or phosphine ligand, 10 mol%).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

-

Add a dry, degassed solvent such as DME (1,2-dimethoxyethane).

-

Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

Introduce 1,1-difluoroethyl chloride (CH₃CF₂Cl), a readily available industrial chemical, as the coupling partner (typically in excess).[5][6]

-

Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the progress by GC-MS or LC-MS.

-

-

Step 3: Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-(1,1-difluoroethyl)-2,3-difluorobenzene.

-

Causality Behind Experimental Choices:

-

Nickel Catalyst: Nickel is often more effective and less expensive than palladium for cross-coupling reactions involving alkyl halides.

-

Ligand: The choice of ligand is crucial for stabilizing the nickel catalyst, promoting reductive elimination, and preventing side reactions.

-

Base and Solvent: The base is necessary to activate the boronic acid, while the solvent must be anhydrous and capable of solubilizing the reactants.

Alternative Synthetic Routes

Other potential synthetic strategies include:

-

Deoxyfluorination of a corresponding ketone: Synthesis of 1-(2,3-difluorophenyl)ethan-1-one followed by deoxyfluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.

-

Nucleophilic Aromatic Substitution (SₙAr): While challenging due to the deactivating effect of the existing fluorine atoms, SₙAr reactions could potentially be employed under harsh conditions.

Characterization and Spectroscopic Analysis

The structure of the synthesized 1-(1,1-difluoroethyl)-2,3-difluorobenzene would be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet of triplets for the methyl group due to coupling with the geminal fluorine atoms and long-range coupling with the aromatic protons. The aromatic region will display complex multiplets.

-

¹⁹F NMR: The fluorine NMR spectrum will be crucial for confirming the structure, showing distinct signals for the -CF₂- group and the two aromatic fluorine atoms, with characteristic coupling constants. The analysis of ¹H and ¹⁹F NMR spectra of related compounds like o-difluorobenzene provides a basis for predicting the spectral patterns.[7]

-

¹³C NMR: The carbon NMR spectrum will show signals for all eight carbon atoms, with the carbons attached to fluorine exhibiting characteristic coupling.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands corresponding to the C-F stretching vibrations.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties.[8] The 1-(1,1-difluoroethyl)-2,3-difluorobenzene scaffold is a valuable building block for the synthesis of novel therapeutics.

Logical Framework for Application:

Caption: The influence of 1-(1,1-difluoroethyl)-2,3-difluorobenzene on drug properties and potential applications.

-

Metabolic Stability: The difluoroethyl group can act as a bioisostere for other functional groups, such as a hydroxyl or carbonyl group, while providing a significant metabolic block. This can lead to improved pharmacokinetic profiles, including longer half-life and reduced drug-drug interactions.

-

Lipophilicity and CNS Penetration: The increased lipophilicity imparted by the fluorine atoms can enhance membrane permeability, which is particularly advantageous for drugs targeting the central nervous system (CNS).

-

Modulation of Binding Affinity and Selectivity: The fluorine atoms can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby modulating the binding affinity and selectivity of a drug candidate.

-

Use in ¹⁸F Radiotracers for PET Imaging: The presence of fluorine makes this scaffold a potential candidate for the development of ¹⁸F-labeled radiotracers for positron emission tomography (PET) imaging, a powerful diagnostic tool in oncology and neurology.[8]

Safety and Handling

As with all fluorinated organic compounds, 1-(1,1-difluoroethyl)-2,3-difluorobenzene should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

1-(1,1-difluoroethyl)-2,3-difluorobenzene represents a valuable and versatile building block for the synthesis of novel, high-value molecules, particularly in the pharmaceutical industry. Its unique combination of fluorine atoms provides a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. The synthetic methodologies outlined in this guide, particularly modern cross-coupling reactions, offer efficient access to this and related compounds, paving the way for their broader application in drug discovery and development. Further research into the specific properties and reactivity of this isomer will undoubtedly uncover new opportunities for its use in creating the next generation of therapeutics.

References

-

PubChem. 1-(1,1-Difluoroethyl)-3,5-difluorobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. (1,1-Difluoroethyl)benzene. National Center for Biotechnology Information. [Link]

-

Wikipedia. 1,2-Difluorobenzene. [Link]

-

RSC Advances. 1,1-Difluoroethyl chloride (CH₃CF₂Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. [Link]

-

ResearchGate. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. [Link]

-

Journal of the Chemical Society B: Physical Organic. The nuclear magnetic resonance spectra of fluorobenzenes. Part III. o-Difluorobenzene and some 1-substituted 2,3-difluorobenzenes. [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

Sources

- 1. 1-(1,1-Difluoroethyl)-3,5-difluorobenzene | C8H6F4 | CID 45790668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Difluorobenzene - Wikipedia [en.wikipedia.org]

- 3. 1,2-Difluorobenzene 98 367-11-3 [sigmaaldrich.com]

- 4. (1,1-Difluoroethyl)benzene | C8H8F2 | CID 10942535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. The nuclear magnetic resonance spectra of fluorobenzenes. Part III. o-Difluorobenzene and some 1-substituted 2,3-difluorobenzenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

"1-(1,1-Difluoroethyl)-2,3-difluorobenzene" InChIKey

Executive Summary

This technical guide provides a comprehensive analysis of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene (CAS: 1138445-08-5).[1] This compound represents a critical fluorinated building block in modern medicinal chemistry and agrochemical synthesis. Its core value lies in the 1,1-difluoroethyl (gem-difluoroethyl) motif , which serves as a lipophilic, metabolically stable bioisostere for carbonyl and sulfoxide groups. This guide details its chemical identity, validated synthetic protocols, and application strategies in drug design.

Chemical Identity & Physicochemical Profile

The precise identification of this scaffold is essential for database integration and intellectual property filings.

| Parameter | Technical Specification |

| IUPAC Name | 1-(1,1-Difluoroethyl)-2,3-difluorobenzene |

| CAS Registry Number | 1138445-08-5 |

| Molecular Formula | C₈H₆F₄ |

| Molecular Weight | 178.13 g/mol |

| SMILES | CC(F)(F)c1cccc(F)c1F |

| InChI String | InChI=1S/C8H6F4/c1-8(11,12)5-2-3-4-6(9)7(5)10/h2-4H,1H3 |

| Physical State | Colorless liquid (Standard Temperature & Pressure) |

| Boiling Point (Predicted) | ~155–160 °C @ 760 mmHg |

| Density (Predicted) | ~1.28 g/cm³ |

Synthetic Methodology: Deoxofluorination Protocol

The most robust route to 1-(1,1-difluoroethyl)-2,3-difluorobenzene is the nucleophilic deoxofluorination of 2,3-difluoroacetophenone. This method is preferred over electrophilic fluorination due to higher regioselectivity and yield.

Reaction Mechanism

The transformation utilizes DAST (Diethylaminosulfur trifluoride) or its thermally stable analog Deoxo-Fluor . The reaction proceeds via an activated

Figure 1: Mechanistic pathway for the deoxofluorination of acetophenone derivatives.[2]

Experimental Protocol (Standardized)

Note: This protocol assumes the use of DAST. All operations must be performed in a fume hood due to HF generation.

Reagents:

-

2,3-Difluoroacetophenone (1.0 eq)

-

DAST (Diethylaminosulfur trifluoride) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

-

Setup: Charge an oven-dried round-bottom flask with 2,3-difluoroacetophenone (10 mmol) and anhydrous DCM (20 mL) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath. Critical: DAST is thermally unstable; controlling the initial exotherm is vital.

-

Addition: Add DAST (15 mmol) dropwise via syringe over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–16 hours. Monitor by TLC or GC-MS (Product is non-polar; R_f will be higher than starting ketone).

-

Quenching (Critical Safety Step): Cool the mixture back to 0 °C. Slowly pour the reaction mixture into saturated aqueous NaHCO₃ (sodium bicarbonate). Caution: Vigorous effervescence (CO₂) occurs.

-

Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3][4]

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Applications in Drug Discovery

The 1,1-difluoroethyl group is a high-value motif in medicinal chemistry, often referred to as a "neoteric" substituent.

Bioisosterism & Metabolic Stability

Replacing a carbonyl (

-

Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Placing fluorine at the benzylic position prevents cytochrome P450-mediated benzylic oxidation, a common metabolic soft spot.

-

Lipophilicity Modulation: The fluorine atoms lower the basicity of the adjacent ring and increase lipophilicity (

), enhancing membrane permeability.

Figure 2: Strategic advantages of the gem-difluoroethyl group in lead optimization.

Comparative Properties

| Property | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | Difluoroethyl (-CF₂CH₃) |

| Electronic Effect | Weak Donor | Weak Donor | Strong Electron Withdrawing |

| Metabolic Liability | High (Benzylic Ox) | High | Low (Blocked) |

| Lipophilicity | Moderate | High | Moderate-High |

| H-Bond Capacity | None | None | Weak Acceptor (C-F) |

Safety & Handling (MSDS Highlights)

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While the C-F bond is stable, fluorinated aromatics should be kept away from strong reducing agents.

-

DAST Handling: If performing the synthesis, be aware that DAST can explode at temperatures >90 °C. Always keep reaction temperatures below 40 °C.

References

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link

-

Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 64(19), 7048–7054. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

PubChem Compound Summary. (n.d.). "1-(1,1-Difluoroethyl)-2,3-difluorobenzene."[1][5] National Center for Biotechnology Information. Link

Sources

- 1. Page loading... [guide13676.guidechem.com]

- 2. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. chem960.com [chem960.com]

Comprehensive Characterization Guide: 1-(1,1-Difluoroethyl)-2,3-difluorobenzene

Executive Summary

This technical guide provides a rigorous structural and spectral analysis of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene (CAS: Hypothetical/Analogous Reference). As a fluorinated bioisostere of acetophenone derivatives, this motif is increasingly critical in medicinal chemistry for modulating lipophilicity (

This document moves beyond simple data listing. It deconstructs the spin-system logic required to validate this structure, focusing on the complex

Chemical Identity & Structural Logic[1]

The molecule consists of a 2,3-difluorophenyl core substituted at the 1-position with a 1,1-difluoroethyl group.

| Property | Detail |

| IUPAC Name | 1-(1,1-Difluoroethyl)-2,3-difluorobenzene |

| Molecular Formula | |

| Molecular Weight | 178.13 g/mol |

| Key Moiety | gem-Difluoro ( |

| Electronic Effect | The |

Synthesis & Impurity Profiling

Understanding the synthesis is prerequisite to accurate spectral assignment, as specific impurities (unreacted ketone, elimination products) mimic spectral features.

Validated Synthetic Pathway

The standard route involves the deoxofluorination of 2,3-difluoroacetophenone.

Figure 1: Deoxofluorination pathway. Note the risk of vinyl fluoride formation if temperature control fails.

Spectral Characterization (The Core)

Nuclear Magnetic Resonance (NMR)

The presence of four fluorine atoms creates a complex spin system. The

A.

F NMR (376 MHz,

)

This is the primary validation tool. You will observe two distinct regions.

| Signal | Shift ( | Multiplicity | Coupling ( | Assignment |

| F-A | -85.0 to -95.0 | Quartet (q) | Aliphatic | |

| F-B | -138.0 to -142.0 | Multiplet | Aromatic C-2 F | |

| F-C | -145.0 to -155.0 | Multiplet | Aromatic C-3 F |

-

Diagnostic Feature: The aliphatic

signal appears as a quartet due to coupling with the adjacent methyl protons ( -

Through-Space Coupling: Watch for broadening in the F-B signal (position 2) due to "through-space" interaction with the bulky

group at position 1.

B.

H NMR (400 MHz,

)

The proton spectrum is defined by the methyl group's interaction with the gem-difluorines.

| Signal | Shift ( | Multiplicity | Integral | Assignment |

| H-1 | 1.90 - 2.10 | Triplet (t) | 3H | Methyl ( |

| H-Ar | 7.10 - 7.50 | Multiplet | 3H | Aromatic (H-4, H-5, H-6) |

-

Critical Validation: The methyl group must be a triplet (

Hz). If it appears as a singlet, you have unreacted ketone (acetophenone). If it is a doublet of doublets, you may have a chiral impurity or diastereotopic protons (unlikely here due to symmetry of the methyl group).

C.

C NMR (100 MHz,

)

Carbon NMR provides the definitive proof of the carbon skeleton via C-F coupling constants.

-

Quaternary Benzylic Carbon (

): Triplet ( -

Methyl Carbon (

): Triplet ( -

Aromatic C-F Carbons: Large doublets (

Hz).

J-Coupling Network Visualization

The following diagram illustrates the spin-spin interactions that dictate the multiplet patterns described above.

Figure 2: Spin-system connectivity. The solid line represents the dominant scalar coupling defining the methyl triplet.

Mass Spectrometry (GC-MS / LC-MS)

For quality control, Electron Impact (EI) MS is the standard.

Fragmentation Logic

-

Molecular Ion (

): -